molecular formula C17H21N3OS B2439409 (4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone CAS No. 1286729-06-3

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B2439409
CAS No.: 1286729-06-3
M. Wt: 315.44
InChI Key: KYOJJUUHDYZEBS-UHFFFAOYSA-N
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Description

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone is a complex organic compound that features an isothiazole ring, a p-tolyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate thioamide and nitrile precursors under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-3-(p-tolyl)isothiazol-5-yl)(3-methylpiperidin-1-yl)methanone: shares structural similarities with other isothiazole derivatives and piperidine-containing compounds.

    Isothiazole Derivatives:

    Piperidine Derivatives: Compounds containing a piperidine ring, such as 3-methylpiperidine, share similar pharmacological properties and synthetic routes.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-11-5-7-13(8-6-11)15-14(18)16(22-19-15)17(21)20-9-3-4-12(2)10-20/h5-8,12H,3-4,9-10,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOJJUUHDYZEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C(=NS2)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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